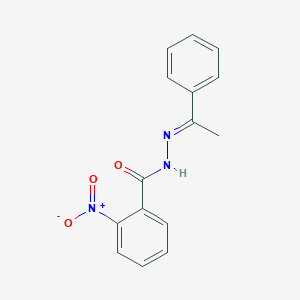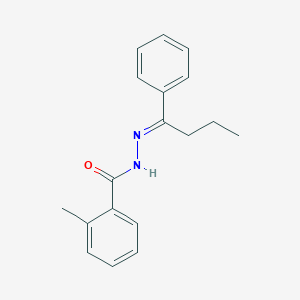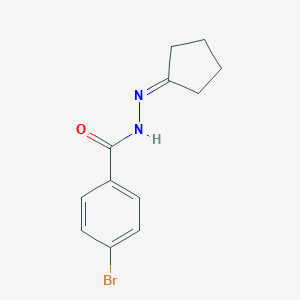![molecular formula C15H12FN3O B324195 1-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B324195.png)
1-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with various functional groups, including a fluorophenyl group, a methyleneamino group, and a cyano group
Méthodes De Préparation
The synthesis of 1-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves the condensation of 4-fluorobenzaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide. This leads to the formation of substituted derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
1-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: The compound has potential applications in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for investigating interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target.
For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in cancer cell proliferation, leading to reduced tumor growth. In biological research, it may bind to receptors on cell surfaces, affecting signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
1-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE can be compared with other similar compounds, such as:
1-{[(1E)-(4-chlorophenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: This compound features a chlorophenyl group instead of a fluorophenyl group. The substitution affects its chemical reactivity and biological activity.
1-{[(1E)-(4-bromophenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: The presence of a bromophenyl group introduces different steric and electronic effects, influencing the compound’s properties.
1-{[(1E)-(4-methylphenyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: The methylphenyl group alters the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H12FN3O |
|---|---|
Poids moléculaire |
269.27 g/mol |
Nom IUPAC |
1-[(E)-(4-fluorophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12FN3O/c1-10-7-11(2)19(15(20)14(10)8-17)18-9-12-3-5-13(16)6-4-12/h3-7,9H,1-2H3/b18-9+ |
Clé InChI |
KPDUPHCUVYGVPV-GIJQJNRQSA-N |
SMILES isomérique |
CC1=CC(=C(C(=O)N1/N=C/C2=CC=C(C=C2)F)C#N)C |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=C(C=C2)F)C#N)C |
SMILES canonique |
CC1=CC(=C(C(=O)N1N=CC2=CC=C(C=C2)F)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[1,1'-biphenyl]-4-ylformamido}propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B324114.png)
![1-[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]-3-phenylurea](/img/structure/B324116.png)
![2-{[2-(4-Nitrophenyl)hydrazino]carbonyl}benzoic acid](/img/structure/B324119.png)


![2,4-dichloro-N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B324125.png)
![2-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzonitrile](/img/structure/B324126.png)
![2-[(4-Fluorobenzylidene)amino]benzonitrile](/img/structure/B324127.png)






